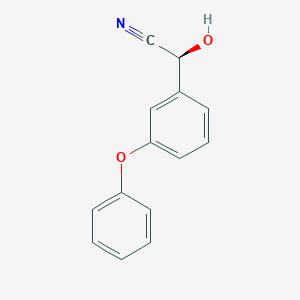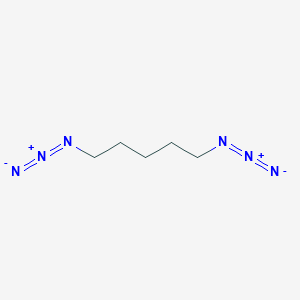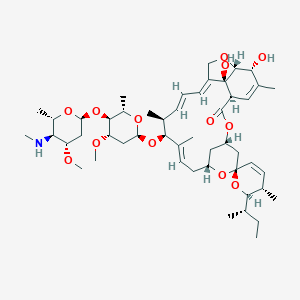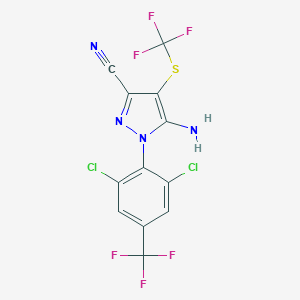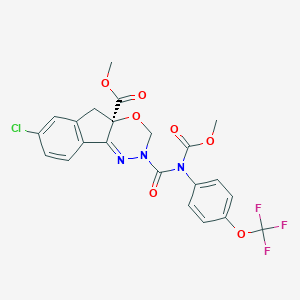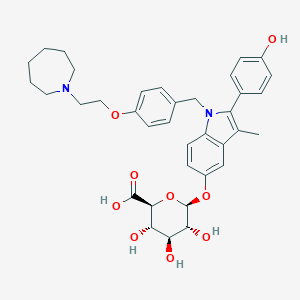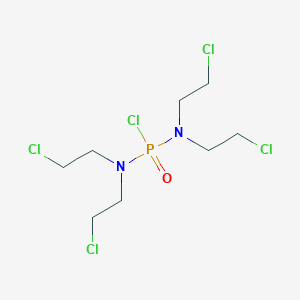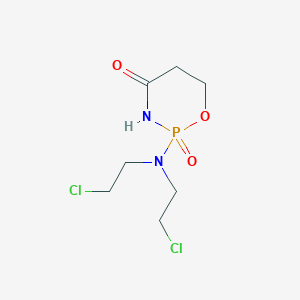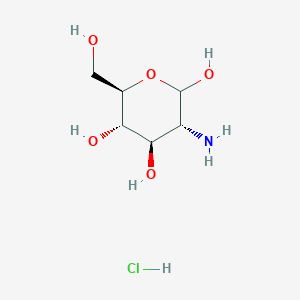
グルコサミン塩酸塩
概要
説明
Glucosamine hydrochloride (C6H13NO5 HCL) is the hydrochloride salt of glucosamine . It is an amino sugar and a precursor in the biochemical synthesis of glycosylated proteins and lipids . Glucosamine is a natural compound found in cartilage — the tough tissue that cushions joints .
Molecular Structure Analysis
The crystal morphology of glucosamine hydrochloride (GAH) during antisolvent crystallization was investigated . Particles of different shapes, such as plate-like crystals, leaflike clusters, fan-like dendrites, flower-like aggregates, and spherulites, were produced by tuning the type of antisolvents and crystallization operating conditions .Chemical Reactions Analysis
Glucosamine hydrochloride may react with non-fluorophor 1,3-diphenyl-1,3-propanedione (DPPD), resulting in a condensation product with interesting fluorescent properties .Physical And Chemical Properties Analysis
Glucosamine hydrochloride is a powder with a molecular formula of C6H13NO5.HCl and a molecular weight of 215.64 . It has a melting point of 190 - 194 °C .科学的研究の応用
変形性関節症の管理
グルコサミン塩酸塩は、関節軟骨、椎間板、滑液中に見られるプロテオグリカン中のいくつかのグリコサミノグリカン(GAG)の天然成分です . グルコサミン塩酸塩は、軟骨と関節の健康を促進するために、ヨーロッパで変形性関節症(OA)の治療に承認されています . インビトロおよびインビボ研究により、高濃度での構造修飾効果と抗炎症効果が実証されています .
関節リウマチ
初期の研究では、グルコサミン塩酸塩の経口摂取により、関節リウマチに関連する痛みが軽減される可能性があることが示唆されています . しかし、研究者たちは、炎症や痛む関節や腫れた関節の数において改善は見られませんでした .
グリコシル化タンパク質と脂質の生合成
グルコサミンは、グリコシル化タンパク質と脂質の生合成に不可欠なアミノ糖です . アセチル化形態では、グリコサミノグリカン(GAG)、グリコ脂質、および糖タンパク質などの細胞外マトリックスの巨大分子の主要な構成要素です .
ヒアルロン酸の産生
グルコサミンのプロアナボリック効果は、ヒト軟骨細胞と滑膜細胞の両方で実証されており、グルコサミンはヒアルロン酸(HA)の産生を誘導し、GAG生合成経路に直接入ることを示しました .
腸の健康
グルコサミン塩酸塩は吸収率が低く、腸に機能的な特性を示す可能性があります . ある研究では、グルコサミン塩酸塩の補給により、胃の膨満感が有意に軽減され、便秘と硬い便を軽減する傾向が見られました
作用機序
- Chondrocytes use glucosamine to build glycosaminoglycans (GAGs) and proteoglycans, essential components of cartilage. These molecules provide elasticity, strength, and resilience to cartilage .
- By enhancing cartilage integrity, glucosamine helps relieve joint pain and slow the progression of osteoarthritis .
- Impact on Bioavailability : Glucosamine’s bioavailability varies, but it remains widely available over the counter .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
生化学分析
Biochemical Properties
Glucosamine hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is a key component in the structure of glycosaminoglycans, proteoglycans, and glycolipids . These interactions play a significant role in the maintenance of joint health and the formation of cartilage cells .
Cellular Effects
Glucosamine hydrochloride has been shown to exert various effects on different types of cells and cellular processes. For instance, it has been reported to exhibit anti-inflammatory effects by reducing the levels of pro-inflammatory factors such as tumor necrosis factor-alpha, interleukin-1, and interleukin-6 . Furthermore, it has been suggested to enhance the synthesis of proteoglycans, thereby reducing extracellular matrix degradation and improving joint function .
Molecular Mechanism
The molecular mechanism of action of Glucosamine hydrochloride involves its binding interactions with biomolecules and its influence on gene expression. It has been suggested that Glucosamine hydrochloride suppresses TGF-β signaling by inhibiting N-linked glycosylation of the type II TGF-β receptor (TβRII), leading to inefficient trafficking of TβRII to the membrane surface . This results in a decrease in TGF-β signaling, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glucosamine hydrochloride have been observed to change over time. For instance, chronic treatment with Glucosamine hydrochloride has been reported to reduce glucose transport/phosphorylation and storage into glycogen in skeletal muscle cells in culture, and impair insulin responsiveness .
Dosage Effects in Animal Models
In animal models, the effects of Glucosamine hydrochloride have been observed to vary with different dosages. For instance, a study on horses showed that glucosamine sulfate and glucosamine hydrochloride treatments resulted in higher fluid concentrations in the joints .
Metabolic Pathways
Glucosamine hydrochloride is involved in several metabolic pathways. It is a precursor in the hexosamine biosynthetic pathway leading to the formation of UDP-N-acetylglucosamine (UDP-GlcNAc), which is then used for making glycosaminoglycans, proteoglycans, and glycolipids .
Subcellular Localization
It has been suggested that Glucosamine hydrochloride-mediated O-GlcNAc modification is involved in the downregulation of certain genes, indicating a potential role in the regulation of subcellular localization .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Glucosamine hydrochloride can be achieved through the reaction of D-Glucosamine with hydrochloric acid.", "Starting Materials": [ "D-Glucosamine", "Hydrochloric acid" ], "Reaction": [ "Dissolve D-Glucosamine in water", "Add hydrochloric acid to the solution", "Heat the mixture to 90-100°C", "Maintain the temperature for 2-3 hours", "Cool the mixture to room temperature", "Filter the resulting solution", "Wash the precipitate with water", "Dry the precipitate to obtain Glucosamine hydrochloride" ] } | |
CAS番号 |
66-84-2 |
分子式 |
C6H14ClNO5 |
分子量 |
215.63 g/mol |
IUPAC名 |
(3S,4S,5R,6S)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4-,5-,6?;/m0./s1 |
InChIキー |
QKPLRMLTKYXDST-LIHBTAOOSA-N |
異性体SMILES |
C([C@H]1[C@@H]([C@H]([C@@H](C(O1)O)N)O)O)O.Cl |
正規SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O.Cl |
外観 |
White Solid |
melting_point |
190-194°C |
物理的記述 |
White powder; [Alfa Aesar MSDS] |
純度 |
> 95% |
数量 |
Milligrams-Grams |
溶解性 |
>32.3 [ug/mL] (The mean of the results at pH 7.4) |
同義語 |
D-(+)-Glucosamine hydrochloride; 2-Amino-2-deoxy-D-glucose hydrochloride; Chitosamine hydrochloride; 2-Deoxy-2-amino-D-glucose Hydrochloride; Cosamin; Glucosamine hydrochloride; NSC 234443; NSC 758 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Glucosamine Hydrochloride exert its effects on osteoarthritis?
A1: While the precise mechanism is not fully elucidated, research suggests Glucosamine Hydrochloride may act as a substrate for cartilage synthesis, potentially stimulating chondrocyte production of glycosaminoglycans and proteoglycans. [, , ] These components are crucial for maintaining cartilage structure and function.
Q2: Are there any downstream effects of Glucosamine Hydrochloride beyond cartilage synthesis?
A2: Some studies suggest Glucosamine Hydrochloride may also exhibit anti-inflammatory properties by modulating the expression of matrix metalloproteinases (MMPs), enzymes involved in cartilage degradation. [, , ] Additionally, it might influence the production of inflammatory cytokines like interleukin-1beta (IL-1β) and tumor necrosis factor-alpha. []
Q3: What is the molecular formula and weight of Glucosamine Hydrochloride?
A3: The molecular formula of Glucosamine Hydrochloride is C6H13NO5·HCl, and its molecular weight is 215.63 g/mol.
Q4: What spectroscopic data is available for Glucosamine Hydrochloride characterization?
A4: Fourier Transform Infrared (FTIR) spectroscopy is commonly used to characterize Glucosamine Hydrochloride. Characteristic peaks include those representing the O-H, N-H, C-N, and glycoside bonds. [, ] Studies have reported specific wavenumbers for these functional groups, allowing for compound identification and purity assessment. [, ]
Q5: What is the stability of Glucosamine Hydrochloride under different storage conditions?
A5: Glucosamine Hydrochloride demonstrates good stability under various conditions. Research has investigated its stability in different formulations and packaging, highlighting factors like temperature, humidity, and light exposure. [, ]
Q6: Are there any known compatibility issues with Glucosamine Hydrochloride in formulations?
A6: Researchers have explored combining Glucosamine Hydrochloride with other compounds to enhance its efficacy or target specific applications. [, , , , ] For example, combining Glucosamine Hydrochloride with chondroitin sulfate has shown promising results in treating osteoarthritis. [, ]
Q7: What are the primary sources for the production of Glucosamine Hydrochloride?
A7: Glucosamine Hydrochloride is primarily produced from chitin, a naturally occurring polymer found abundantly in crustacean shells. [, , , ] Researchers are also exploring alternative sources like fungal biomass for a more sustainable production process. [, , ]
Q8: What evidence supports the efficacy of Glucosamine Hydrochloride in treating osteoarthritis?
A8: Numerous studies, including randomized controlled trials, have investigated the efficacy of Glucosamine Hydrochloride in managing osteoarthritis symptoms. [, , , , , ] While some studies show significant improvements in pain relief, joint function, and stiffness reduction, others report less pronounced effects. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



